N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride
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Overview
Description
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The phenyl group is introduced through a substitution reaction, and the acetamide moiety is added via an amidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (chlorine, bromine), nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride
- Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
Uniqueness
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
149750-16-3 |
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Molecular Formula |
C20H26ClN3O |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;/h3-12,19H,13-16H2,1-2H3;1H |
InChI Key |
XFSKOBOVXYGZTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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